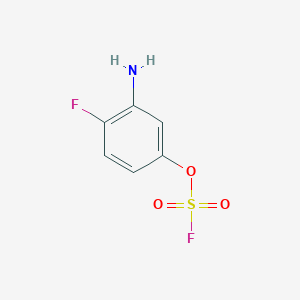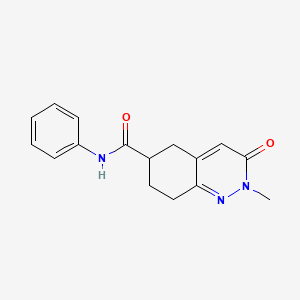
2-methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a complex organic compound belonging to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Hexahydrocinnoline Core
Starting Materials: Cyclohexanone and phenylhydrazine.
Reaction: The cyclohexanone undergoes a condensation reaction with phenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate is then cyclized under acidic conditions to form the hexahydrocinnoline core.
-
Functional Group Modifications
Methylation: Introduction of the methyl group at the 2-position can be achieved through methylation reactions using methyl iodide and a strong base like sodium hydride.
Oxidation: The ketone group at the 3-position is introduced via oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Amidation: The carboxamide group is introduced by reacting the carboxylic acid derivative of the hexahydrocinnoline with aniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Green Chemistry Principles: Utilizing safer solvents and reagents, and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidation of the methyl group can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).
Products: Reduction of the ketone group to secondary alcohols.
-
Substitution
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Often carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol.
Scientific Research Applications
2-methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide has several applications in scientific research:
-
Medicinal Chemistry
Anticancer Research: Its structural features make it a candidate for developing anticancer agents.
Antimicrobial Agents: Potential use in synthesizing compounds with antibacterial and antifungal properties.
-
Biological Studies
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which can be crucial in treating diseases.
Receptor Binding: Investigated for its binding affinity to various biological receptors.
-
Industrial Applications
Material Science: Used in the synthesis of advanced materials with specific properties.
Catalysis: Employed as a ligand in catalytic reactions.
Mechanism of Action
The mechanism by which 2-methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide exerts its effects involves:
-
Molecular Targets
Enzymes: Inhibition of enzymes such as kinases or proteases.
Receptors: Binding to specific receptors on cell surfaces, influencing cellular signaling pathways.
-
Pathways Involved
Apoptosis Induction: Triggering programmed cell death in cancer cells.
Anti-inflammatory Pathways: Modulating inflammatory responses by interacting with key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydroquinoline-6-carboxamide: Similar structure but with a quinoline core.
2-methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-6-carboxamide: Isoquinoline core instead of cinnoline.
Uniqueness
Structural Features: The hexahydrocinnoline core provides unique steric and electronic properties.
Biological Activity: Exhibits distinct biological activities compared to its quinoline and isoquinoline analogs, potentially offering advantages in specific therapeutic applications.
This detailed overview highlights the significance of 2-methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide in various fields of research and its potential for future applications
Properties
IUPAC Name |
2-methyl-3-oxo-N-phenyl-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19-15(20)10-12-9-11(7-8-14(12)18-19)16(21)17-13-5-3-2-4-6-13/h2-6,10-11H,7-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAPTYSSPIBPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
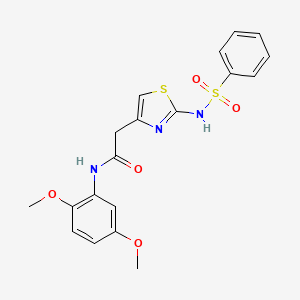
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2875288.png)
![3-cyclopropyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875289.png)
![3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2875290.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2875291.png)

![4-(tert-butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2875295.png)
![3-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875297.png)
![(4-Chloro-2-methoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2875298.png)

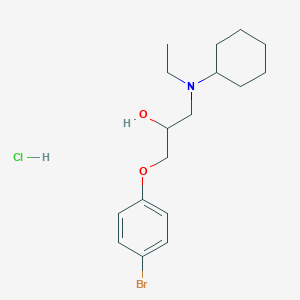
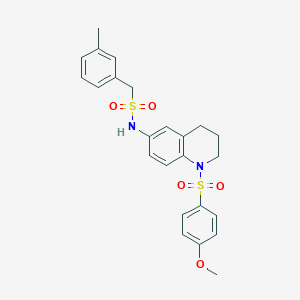
![1-(3-chlorophenyl)-4-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B2875304.png)
